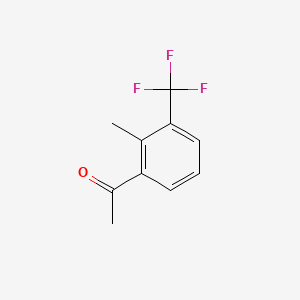

2'-Methyl-3'-(trifluoromethyl)acetophenone

説明

Fluorinated organic compounds have garnered considerable attention across various scientific disciplines, primarily due to the unique physicochemical properties imparted by fluorine atoms. When incorporated into the acetophenone (B1666503) framework, these derivatives serve as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The introduction of a trifluoromethyl (-CF3) group, a process known as trifluoromethylation, is a powerful strategy in medicinal chemistry and materials science. mdpi.com The -CF3 group is characterized by its high electronegativity, metabolic stability, and lipophilicity. mdpi.com These properties can significantly enhance a molecule's biological activity and pharmacokinetic profile. mdpi.com For instance, the strong carbon-fluorine bonds are resistant to metabolic degradation, which can prolong the half-life of a drug. mdpi.com Furthermore, the lipophilic nature of the -CF3 group can improve a molecule's ability to permeate cell membranes, a crucial factor for interacting with intracellular targets. mdpi.com The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the aromatic ring to which it is attached, which can be pivotal for molecular interactions and reactivity. mdpi.com

Acetophenone and its derivatives are fundamental scaffolds in organic synthesis. nih.gov The ketone functional group provides a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. These compounds are often used as precursors in the synthesis of chalcones, flavonoids, and other heterocyclic systems, many of which exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govekb.eg The versatility of the acetophenone core allows chemists to systematically modify its structure, attaching various substituents to the aromatic ring to fine-tune the molecule's properties for specific applications. nih.gov

Within the family of fluorinated aromatic ketones, 2'-Methyl-3'-(trifluoromethyl)acetophenone (CAS Number: 1017778-01-6) presents a distinct substitution pattern. The presence of both a methyl group at the 2'-position and a trifluoromethyl group at the 3'-position on the phenyl ring creates a unique electronic and steric environment. This specific arrangement influences the molecule's reactivity and its potential as an intermediate in the synthesis of specialized chemical entities.

The trifluoromethyl group, with its strong electron-withdrawing properties, significantly impacts the chemical behavior of the molecule. This electronic influence, combined with the steric hindrance provided by the adjacent methyl group, can direct the outcomes of chemical reactions involving the ketone moiety or the aromatic ring. Research into this compound includes its application in biochemical assays to study enzyme activity and protein interactions, where its enhanced lipophilicity due to the trifluoromethyl group allows for better penetration into biological membranes. Furthermore, there is interest in its potential pharmacological properties, such as anti-inflammatory and analgesic effects, which may be linked to its ability to modulate the activity of enzymes in pain pathways.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉F₃O |

| Molecular Weight | 202.17 g/mol |

| CAS Number | 1017778-01-6 |

| Appearance | Liquid |

| Purity | 98% |

| Boiling Point | 199.6±35.0 °C (Predicted) |

| Density | 1.184±0.06 g/cm³ (Predicted) |

| Storage Temperature | Ambient |

Note: Some physical properties are predicted values. nih.govchemicalbook.comavantorsciences.com

Detailed Research Findings: Synthesis and Reactivity

The synthesis of trifluoromethylated acetophenones can be approached through various methods. While specific literature detailing the synthesis of this compound is limited, analogous syntheses for related isomers provide insight into potential routes. Methods for synthesizing 3'-(trifluoromethyl)acetophenone (B147564), for example, often involve multi-step processes starting from compounds like m-trifluoromethylaniline or trifluoromethylbenzene. mdpi.comgoogle.com One common industrial method involves diazotization of an aniline (B41778) precursor, followed by a coupling reaction and subsequent hydrolysis to yield the desired acetophenone. google.com Another approach is the Friedel-Crafts acylation of a corresponding substituted benzene (B151609).

The reactivity of this compound is governed by its functional groups. The carbonyl group can undergo reduction to form the corresponding alcohol or oxidation to a carboxylic acid. The trifluoromethyl group can potentially participate in nucleophilic substitution reactions under specific conditions.

Interactive Table: Spectroscopic Data of this compound

| Spectroscopic Data | Details |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry | Spectrum available |

| Infrared (IR) | Spectrum available |

Note: Links to spectra are available through chemical supplier databases. chemicalbook.com

Structure

3D Structure

特性

IUPAC Name |

1-[2-methyl-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVIRJUXTNXDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations Involving 2 Methyl 3 Trifluoromethyl Acetophenone

Reactivity Profile of the Acetophenone (B1666503) Carbonyl Group

The carbonyl group of 2'-Methyl-3'-(trifluoromethyl)acetophenone serves as the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and reductions. The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This electrophilicity is further amplified by the strong inductive effect of the trifluoromethyl group on the aromatic ring.

Nucleophilic Addition Reactions and Their Stereochemical Outcomes

Nucleophilic addition represents a fundamental class of reactions for acetophenones. The carbonyl carbon of this compound is a highly electrophilic center, making it an excellent substrate for attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and enolates. The addition of a nucleophile to the prochiral carbonyl carbon results in the formation of a new stereocenter. In the absence of chiral control, these reactions typically yield a racemic mixture of the corresponding tertiary alcohol.

For instance, the reaction with a Grignard reagent (R-MgX) would proceed via attack on the carbonyl carbon to form a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol. The stereochemical outcome is a 1:1 mixture of (R)- and (S)-enantiomers, as the nucleophile can attack from either face of the planar carbonyl group with equal probability. The synthesis of related trifluoromethyl acetophenones often involves the addition of Grignard reagents to other carbonyl compounds, such as the reaction of a trifluoromethylphenylmagnesium bromide with acetic anhydride (B1165640) google.com.

Condensation Reactions for Scaffold Construction

Condensation reactions involving the enolizable protons of the acetyl group are pivotal for carbon-carbon bond formation and the construction of more complex molecular scaffolds. This compound can function as both an electrophile (at the carbonyl carbon) and, after deprotonation, as a nucleophile (in its enolate form) in reactions like the aldol (B89426) or Claisen-Schmidt condensation coleparmer.com.

In a Claisen-Schmidt condensation, the ketone would react with an aldehyde under basic or acidic conditions. Research on the analogous 4'-(Trifluoromethyl)acetophenone has shown that it can participate in such reactions to form 1,5-diketones . However, it was noted that the strong electron-withdrawing nature of the trifluoromethyl group can slow the initial deprotonation step required to form the nucleophilic enolate, thereby reducing reaction efficiency compared to non-fluorinated analogues .

Furthermore, these types of ketones are valuable precursors for synthesizing heterocyclic scaffolds. Trifluoromethylated enones, derived from condensation reactions, can react with bidentate nucleophiles like hydrazine (B178648) or o-phenylenediamine (B120857) to construct five- and seven-membered heterocyclic rings such as pyrazoles and 1,5-benzodiazepines, respectively researchgate.net.

Asymmetric Reductions and Transfer Hydrogenation Catalysis

The reduction of the carbonyl group in this compound to its corresponding secondary alcohol, 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol, is a significant transformation, as it generates a chiral center. Achieving this reduction with high enantioselectivity is a key goal for synthesizing optically active compounds.

Asymmetric reduction can be accomplished using chiral borane (B79455) reagents, often catalyzed by oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts). Studies on a variety of structurally similar trifluoromethyl ketones have demonstrated the efficacy of this method, yielding chiral secondary alcohols with high enantiomeric excess (ee) researchgate.net.

| Substrate (Trifluoromethyl Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | 94 | 95 |

| 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | 95 | 94 |

| 1-(3-(Trifluoromethyl)phenyl)ethan-1-one | 94 | 96 |

| 1-(2-(Trifluoromethyl)phenyl)ethan-1-one | 96 | 85 |

Transfer hydrogenation is another powerful technique for the asymmetric reduction of ketones. This method typically involves a metal catalyst, such as a Ruthenium(II) or Rhodium(I) complex, a hydrogen donor (e.g., isopropanol (B130326) or a formic acid/triethylamine mixture), and a chiral ligand worktribe.commdpi.com. The general mechanism involves the formation of a metal-hydride species that transfers a hydride to the carbonyl carbon through a coordinated transition state, with the chiral ligand directing the stereochemical outcome mdpi.com. Biocatalytic reductions using whole-cell systems have also proven effective for similar substrates, such as the reduction of 3,5-bis(trifluoromethyl) acetophenone, which achieved a 99.4% ee and a 62% yield nih.gov.

Electronic and Steric Influence of the Trifluoromethyl and Methyl Substituents

The reactivity of this compound is profoundly governed by the combined effects of its two substituents on the aromatic ring. The trifluoromethyl group exerts a powerful electronic influence, while the methyl group primarily contributes through steric effects.

Electron-Withdrawing Effects of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups used in organic chemistry. Its effect is primarily inductive (I-effect), stemming from the high electronegativity of the three fluorine atoms, which polarizes the C-CF₃ bond and withdraws electron density from the aromatic ring. This has several consequences:

Increased Electrophilicity of the Carbonyl Carbon: By pulling electron density from the ring, the -CF₃ group enhances the partial positive charge on the acetyl group's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.

Deactivation of the Aromatic Ring: The reduced electron density in the benzene (B151609) ring makes it less nucleophilic and thus less reactive towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation).

Meta-Directing Influence: The -CF₃ group is a meta-director in electrophilic aromatic substitution. It destabilizes the positively charged intermediates (arenium ions) formed during ortho and para attack more than the intermediate formed during meta attack.

Impact of the Methyl Group on Ortho-Substitution Patterns and Steric Hindrance

The methyl group at the 2'-position introduces significant steric and minor electronic effects.

Mechanistic Elucidation of Chemical Transformations

Computational Studies on Reaction Pathways and Transition States

Currently, there is a lack of published computational studies, such as those employing Density Functional Theory (DFT), that specifically map the reaction coordinates and characterize the transition state structures for reactions involving this compound. Such studies would be invaluable for predicting the most likely reaction pathways, calculating activation energies, and understanding the influence of its unique substitution pattern on reaction outcomes. For other acetophenone derivatives, computational analyses have been instrumental in understanding reaction mechanisms, but this level of investigation has not been publicly documented for the title compound.

Experimental Investigations into Reaction Kinetics and Intermediates

Similarly, detailed experimental kinetic studies that would provide rate laws, determine reaction orders, and calculate activation parameters for transformations of this compound are not found in the available body of scientific research. The identification and characterization of reaction intermediates, which are crucial for confirming proposed mechanistic pathways, also remain uninvestigated. Techniques such as spectroscopy under reaction conditions or trapping experiments have not been reported for this specific compound.

While the general reactivity of acetophenones is well-understood, the combined steric hindrance from the ortho-methyl group and the strong electron-withdrawing nature of the meta-trifluoromethyl group would likely lead to unique kinetic and mechanistic profiles that cannot be reliably extrapolated from simpler analogues. Further research is required to fully characterize the chemical behavior of this compound.

Advanced Spectroscopic and Computational Characterization of 2 Methyl 3 Trifluoromethyl Acetophenone

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful non-destructive means to probe the molecular vibrations of 2'-Methyl-3'-(trifluoromethyl)acetophenone, allowing for the identification of its key functional groups and shedding light on its structural arrangement. Due to the limited availability of direct experimental spectra for this compound, the analysis and assignments presented herein are substantially informed by comparative studies on the closely related isomer, 3'-(trifluoromethyl)acetophenone (B147564), and other substituted acetophenones. nih.govsemanticscholar.org

The FT-IR spectrum of acetophenone (B1666503) derivatives is characterized by distinct absorption bands corresponding to the various vibrational modes of their functional groups. For this compound, the most prominent feature is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong band in the region of 1680-1700 cm⁻¹. The precise position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

The trifluoromethyl (CF₃) group exhibits strong characteristic absorption bands. The symmetric and asymmetric stretching vibrations of the C-F bonds typically appear in the 1100-1400 cm⁻¹ region. The methyl (CH₃) group attached to the aromatic ring will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, along with bending vibrations at lower frequencies. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound Data inferred from studies on structurally similar compounds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2950 | Medium | Methyl C-H Stretching |

| ~1690 | Strong | Carbonyl (C=O) Stretching |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretching |

| ~1350 | Strong | CF₃ Symmetric Stretching |

| ~1150 | Strong | CF₃ Asymmetric Stretching |

| ~800 | Medium | C-H Out-of-plane Bending |

Complementing FT-IR, FT-Raman spectroscopy offers valuable insights into the molecular vibrations of this compound, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric "ring breathing" mode of the substituted benzene ring is a characteristic feature.

The C=O stretching vibration, while strong in the IR, will also be present in the Raman spectrum, though its intensity can vary. The CF₃ and CH₃ group vibrations will also be observable. The FT-Raman spectrum, in conjunction with the FT-IR data, provides a more complete picture of the vibrational landscape of the molecule, aiding in a comprehensive structural analysis. semanticscholar.org

Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound Data inferred from studies on structurally similar compounds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 | Strong | Aromatic C-H Stretching |

| ~2950 | Strong | Methyl C-H Stretching |

| ~1690 | Medium | Carbonyl (C=O) Stretching |

| ~1600 | Strong | Aromatic C=C Stretching (Ring Breathing) |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

| ~750 | Medium | CF₃ Bending Modes |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the chemical environment, connectivity, and spatial arrangement of the atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the aromatic methyl protons. chemicalbook.com The aromatic region will likely display a complex multiplet pattern due to the spin-spin coupling between the neighboring protons. The acetyl methyl protons will appear as a singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. studyraid.com The aromatic methyl protons will also appear as a singlet, with a chemical shift influenced by its position on the ring.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon will be the most downfield signal. The carbons of the trifluoromethyl and methyl groups will appear in the aliphatic region, while the aromatic carbons will resonate in the typical aromatic region, with their chemical shifts influenced by the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data inferred from spectral data of the compound and related structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.8 - 7.4 | m | Aromatic Protons (H-4', H-5', H-6') |

| ¹H | ~2.6 | s | Acetyl Protons (-COCH₃) |

| ¹H | ~2.5 | s | Aromatic Methyl Protons (-CH₃) |

| ¹³C | ~198 | s | Carbonyl Carbon (C=O) |

| ¹³C | ~140 - 125 | m | Aromatic Carbons |

| ¹³C | ~124 (q) | q | Trifluoromethyl Carbon (-CF₃) |

| ¹³C | ~27 | s | Acetyl Carbon (-COCH₃) |

| ¹³C | ~20 | s | Aromatic Methyl Carbon (-CH₃) |

s: singlet, m: multiplet, q: quartet

¹⁹F NMR spectroscopy is particularly useful for characterizing the trifluoromethyl group in this compound. The three equivalent fluorine atoms of the CF₃ group will give rise to a single resonance in the ¹⁹F NMR spectrum. nih.gov The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. nih.gov Due to the presence of the ortho-methyl group, there might be through-space coupling interactions that could influence the chemical shift and potentially lead to more complex spectral features under high resolution. The chemical shifts of aromatic trifluoromethyl ketones can vary, but are generally found in a specific region of the ¹⁹F NMR spectrum. dovepress.com

The spatial proximity of the ortho-methyl group to the acetyl group in this compound can lead to through-space spin-spin couplings, which are observable in high-resolution NMR spectra. nih.gov These couplings occur when non-bonded atoms are close enough for their electron clouds to overlap, allowing for the transfer of spin information.

In structurally related 2'-fluoro-substituted acetophenones, through-space couplings between the fluorine atom and the acetyl methyl protons (⁵JHF) have been observed, providing evidence for a preferred s-trans conformation where the carbonyl group and the fluorine are on opposite sides of the C(aroyl)-C(acetyl) bond. nih.govacs.org Similarly, in this compound, through-space couplings might be observed between the protons of the ortho-methyl group and the acetyl methyl protons. The presence and magnitude of such couplings would provide valuable information about the preferred rotational conformation of the acetyl group relative to the substituted benzene ring. These interactions are critical for understanding the three-dimensional structure and conformational dynamics of the molecule in solution. nih.govrsc.org

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations have become an indispensable tool in modern chemistry for elucidating the intricate details of molecular structure, reactivity, and spectroscopic properties. For a molecule such as this compound, theoretical modeling provides insights that are complementary to experimental data, offering a molecular-level understanding of its behavior. These computational methods allow for the systematic investigation of properties that can be difficult or time-consuming to measure empirically.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, making it suitable for a wide range of molecular systems.

For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the coordinates on the potential energy surface that correspond to the minimum energy, thus predicting the equilibrium structure of the molecule. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost for organic molecules.

Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative) Note: The following table structure is representative of data obtained from a DFT geometry optimization. Specific values for this compound are not available in the surveyed literature.

| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |

| Bond Length (Å) | C=O | Data Not Available |

| C-CF₃ | Data Not Available | |

| C-CH₃ (acetyl) | Data Not Available | |

| Bond Angle (°) | C-C-O (acetyl) | Data Not Available |

| C-C-C (ring) | Data Not Available | |

| Dihedral Angle (°) | C-C-C=O | Data Not Available |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. scispace.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the electron-withdrawing nature of the trifluoromethyl and acetyl groups is expected to influence the energies of the frontier orbitals significantly. DFT calculations are the standard method for computing these orbital energies and visualizing their spatial distribution. This analysis helps in understanding intramolecular charge transfer (ICT) processes, where electron density moves from the HOMO to the LUMO upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative) Note: Specific calculated energy values for this compound are not available in the surveyed literature.

| Parameter | Value (eV) |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Energy Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. sigmaaldrich.com It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. sigmaaldrich.com The MEP map provides a visual guide to the charge distribution, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Typically, MEP maps use a color spectrum to denote potential values. Red and yellow shades indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons or π-systems. Blue and green shades indicate regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the carbon atom of the carbonyl group. This analysis is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

Conformational Landscape Analysis via Potential Energy Surface (PES) Scans

Conformational analysis is essential for understanding the flexibility and preferred shapes of a molecule. For this compound, rotation around single bonds, particularly the bond connecting the acetyl group to the phenyl ring, gives rise to different conformers. A Potential Energy Surface (PES) scan is a computational technique used to explore this conformational landscape.

In a PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the energy of the molecule is calculated, often after optimizing the remaining geometric parameters (a "relaxed scan"). uni-muenchen.de Plotting the energy as a function of the dihedral angle reveals the positions of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states that separate the conformers. For the title compound, steric hindrance between the ortho-methyl group, the acetyl group, and the meta-trifluoromethyl group would be a dominant factor in determining the conformational preferences. Studies on the related 2'-(trifluoromethyl)acetophenone (B103096) suggest that such ortho-substituted acetophenones often adopt a single, non-planar (orthogonal) conformation to minimize steric repulsion between the substituents and the carbonyl group. researchgate.net A similar outcome would be anticipated for this compound, where the acetyl group is likely twisted out of the plane of the phenyl ring.

Predictive Spectroscopy and Validation with Experimental Data

A powerful application of quantum chemical calculations is the prediction of various molecular spectra. DFT methods can be used to calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shielding constants (corresponding to NMR chemical shifts).

The calculated vibrational frequencies can be compared directly with experimental FT-IR and FT-Raman spectra. This comparison serves as a validation of the computational method and the optimized molecular structure. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental ¹H and ¹³C NMR data. A strong correlation between the predicted and observed spectra provides confidence in the accuracy of the computed molecular model. While this is a standard procedure for molecular characterization, published studies presenting a direct comparison of theoretical and experimental spectra for this compound are not currently available.

Applications in Advanced Organic Synthesis

2'-Methyl-3'-(trifluoromethyl)acetophenone as a Strategic Building Block

This compound is a substituted aromatic ketone that serves as a valuable intermediate in advanced organic synthesis. Its structure, featuring a reactive carbonyl group, an electron-withdrawing trifluoromethyl group, and a methyl group on the phenyl ring, allows for a variety of chemical transformations. These characteristics make it a strategic precursor for constructing complex molecular frameworks, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl moiety is particularly significant, as it can enhance properties such as metabolic stability and lipophilicity in target molecules.

The molecular architecture of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The carbonyl group is a key reactive site for cyclization reactions. For instance, acetophenones are known to react with binucleophiles like hydrazine (B178648) derivatives to form pyrazoles. nih.govnih.gov In a typical reaction pathway, the ketone would first undergo condensation with a hydrazine to form a hydrazone, which then cyclizes to create the pyrazole (B372694) ring. While specific studies detailing the use of this compound in pyrazole synthesis are not prevalent, the general reactivity of acetophenones suggests its utility in such transformations. nih.gov The substituents on the phenyl ring would ultimately become part of the final heterocyclic structure, influencing its chemical properties.

Another example of forming complex heterocyclic scaffolds involves the reaction of trifluoromethyl ketones with dihydroquinoxalin-2-ones. nih.gov Research has shown that visible-light photoredox catalysis can facilitate a radical addition reaction between these two classes of compounds. nih.gov This process leads to the formation of dihydroquinoxalin-2-ones that incorporate a trifluoromethyl-substituted tertiary alcohol. nih.gov This methodology provides a direct route to complex molecules bearing both a heterocyclic core and a fluorinated functional group. nih.gov

The reduction of the prochiral ketone in this compound to its corresponding alcohol creates a stereocenter, making it a key precursor for chiral molecules. The synthesis of enantiomerically pure alcohols is of great importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. researchgate.net

Asymmetric reduction of trifluoromethyl ketones is a well-established method for producing chiral trifluoromethyl-substituted alcohols. researchgate.net This can be achieved through various methods, including catalytic asymmetric reduction using chiral catalysts and borane (B79455) reagents, or through biocatalysis. researchgate.netchemicalbook.com For example, the asymmetric reduction of the related 3'-(trifluoromethyl)acetophenone (B147564) has been successfully demonstrated using recombinant E. coli cells containing a carbonyl reductase, yielding the corresponding (R)-alcohol with high enantiomeric excess. chemicalbook.com Similarly, whole cells of the bacterial strain Leifsonia xyli have been used to asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone (B1666503) to its (R)-alcohol. nih.gov These examples highlight the potential of this compound to serve as a substrate for similar stereoselective transformations.

The table below summarizes findings for the asymmetric reduction of related trifluoromethylated acetophenones, illustrating the high enantioselectivity achievable.

These chiral alcohols are valuable building blocks for more complex molecules, including neuroprotective compounds and other biologically active agents. chemicalbook.comnih.gov

This compound offers multiple sites for functionalization and derivatization, enabling the creation of a wide array of molecular architectures. The primary site for reaction is the carbonyl group. It can undergo nucleophilic addition reactions with organometallic reagents, such as Grignard reagents, to form tertiary alcohols. researchgate.net Furthermore, the carbonyl group can be converted into other functional groups; for example, derivatization with hydrazine-based reagents can yield hydrazones, which are stable intermediates for further synthesis. nih.gov

Table of Mentioned Compounds

Applications in Medicinal Chemistry and Biochemical Research

Role as an Intermediate in Pharmaceutical Drug Discovery

2'-Methyl-3'-(trifluoromethyl)acetophenone serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds. Its structure is a key component for creating more complex molecules designed to interact with biological targets. The presence of both the methyl and trifluoromethyl groups on the phenyl ring allows for strategic molecular modifications, influencing the ultimate pharmacological profile of the final drug candidate. It is a key intermediate in the synthesis of various biologically active compounds, including certain fungicides like trifloxystrobin, highlighting its utility as a versatile chemical precursor. guidechem.com

The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.gov Molecules containing this group often exhibit improved properties, and this compound provides a ready-made scaffold for introducing this moiety. The development of trifluoromethylated therapeutic agents is a major focus in drug discovery, with this functional group being present in numerous approved drugs. mdpi.com The synthesis of novel agents often involves the use of building blocks like this compound to construct the core of the target molecule.

The trifluoromethyl group is known to significantly impact the pharmacokinetic properties of a drug molecule. Its high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability. nih.gov Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block sites of metabolism, leading to a longer half-life and reduced drug dosage. mdpi.com Furthermore, the lipophilicity of the trifluoromethyl group can improve a molecule's ability to cross biological membranes, thereby increasing its bioavailability. nih.govmdpi.com

| Property | Influence of Trifluoromethyl (-CF3) Group | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | High C-F bond energy resists enzymatic breakdown. nih.gov | Increased drug half-life, potentially lower dosage. mdpi.com |

| Lipophilicity | Increases the molecule's affinity for lipids (Hansch π value of +0.88). nih.gov | Enhanced membrane permeability and absorption. mdpi.com |

| Binding Affinity | Can engage in favorable multipolar interactions with protein backbones. acs.orgresearchgate.netnih.gov | Improved potency and selectivity for the biological target. mdpi.com |

| Bioavailability | Combination of increased stability and membrane permeability. | Greater fraction of the drug reaches systemic circulation. |

Utilization in Biochemical Assays and Biological Pathway Probes

Beyond its role in synthesis, this compound and its derivatives can be employed as tools in biochemical research. The trifluoromethyl group's unique properties allow these compounds to serve as probes for studying biological pathways and molecular interactions.

Derivatives of acetophenone (B1666503) are known to possess a range of biological activities and can modulate the function of various enzymes. nih.gov The specific structure of this compound, with its electron-withdrawing trifluoromethyl group, can influence how it or its derivatives interact with the active sites of enzymes. The carbonyl group can form hydrogen bonds, while the substituted aromatic ring engages in other interactions, potentially leading to the modulation of enzyme activity.

The trifluoromethyl group plays a significant role in how a ligand binds to a protein. It can participate in orthogonal multipolar interactions with the protein backbone, particularly with carbonyl groups (C–F···C=O interactions), which can substantially enhance binding affinity. acs.orgnih.gov Studies have shown that introducing a trifluoromethyl group can increase inhibitory activity by 5 to 10-fold due to these favorable interactions. researchgate.netnih.gov This makes compounds derived from this compound valuable for studying and optimizing these crucial binding events in drug design.

| Application Area | Specific Use | Contribution of the Trifluoromethyl Group |

|---|---|---|

| Enzyme Activity Studies | Used as a scaffold for potential enzyme modulators. | Alters electronic properties, influencing interactions with enzyme active sites. |

| Protein-Ligand Binding Probes | Derivatives are used to study binding interactions. | Facilitates strong, specific C–F···C=O interactions, enhancing binding affinity. acs.orgnih.gov |

| Drug Discovery Intermediate | Serves as a starting material for complex therapeutic agents. guidechem.com | Introduces key properties like metabolic stability and bioavailability into the final molecule. nih.govmdpi.com |

Modulatory Activities in Biological Systems

The structural features of this compound suggest that its derivatives could exhibit various modulatory activities within biological systems. Acetophenone derivatives, in general, have been investigated for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The introduction of the trifluoromethyl group can further enhance or modify these activities, creating new opportunities for therapeutic intervention.

Research into Toll-Like Receptor (TLR) Stabilization and Inhibition

There is no scientific literature available that investigates or documents the effects of this compound on Toll-Like Receptors (TLRs). Research has been conducted on structurally related compounds, such as 3'-(Trifluoromethyl)acetophenone (B147564), which has been identified as a reagent used in the stabilization of the endosomal Toll-like receptor 8 (TLR8), leading to inhibitory activity. chemicalbook.com However, these findings cannot be extrapolated to this compound, as small changes in chemical structure, such as the addition of a methyl group, can dramatically alter biological activity.

Exploration of Immunomodulatory and Anti-Inflammatory Potentials

Similarly, the potential for this compound to act as an immunomodulatory or anti-inflammatory agent has not been explored in any published studies. The trifluoromethyl group is known to be a feature in various pharmacologically active molecules, and some trifluoromethyl-containing compounds have demonstrated anti-inflammatory properties. mdpi.comall-imm.com Likewise, other derivatives of acetophenone have been investigated for their anti-inflammatory effects. nih.govresearchgate.net Despite these general trends, no specific research has been undertaken to determine if this compound possesses similar activities.

Without dedicated studies, any discussion of its potential in these areas would be purely speculative. The scientific community has not yet directed research efforts toward elucidating the medicinal chemistry applications of this particular compound.

Applications in Agrochemical and Materials Science Research

Significance in Agrochemical Development

The incorporation of fluorine atoms, and particularly the trifluoromethyl (-CF3) group, into molecular structures is a cornerstone of modern agrochemical design. researchgate.netnih.gov The -CF3 group can significantly enhance the efficacy of active ingredients by modifying key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to target sites. mdpi.com These attributes make compounds like 2'-Methyl-3'-(trifluoromethyl)acetophenone valuable building blocks in the synthesis and design of next-generation crop protection agents.

Aromatic ketones containing a trifluoromethyl group are crucial intermediates in the production of certain agrochemicals. guidechem.compatsnap.com Notably, the structurally related compound 3'-(trifluoromethyl)acetophenone (B147564) is a key intermediate in the multi-step synthesis of Trifloxystrobin, a broad-spectrum strobilurin fungicide. guidechem.comherts.ac.ukgoogle.comguidechem.com The synthesis process for Trifloxystrobin involves the use of m-trifluoromethyl acetophenone (B1666503) oxime as a primary raw material. herts.ac.uk

The trifluoromethyl group within these molecular frameworks is vital for the biological activity of the final product. In the broader context of pesticide development, the strong electron-withdrawing nature of the -CF3 group helps to deactivate aromatic rings and block metabolic hotspots, potentially increasing the half-life and efficacy of the pesticide. mdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the enhanced stability of molecules containing this group. researchgate.netmdpi.com Therefore, this compound represents a valuable chemical precursor for creating novel, stable, and effective fungicides and pesticides.

The design of advanced and selective herbicides relies on the strategic modification of molecular structures to optimize performance and safety. The trifluoromethyl group is a prevalent feature in modern crop protection agents, with approximately 40% of all fluorine-containing pesticides currently on the market containing this moiety. nih.gov The presence of both a methyl and a trifluoromethyl group on the phenyl ring of this compound allows for fine-tuning of a molecule's properties.

The trifluoromethyl group significantly increases lipophilicity (the ability to dissolve in fats and lipids), which can improve the permeability of a compound through plant cell membranes and enhance its uptake. researchgate.netmdpi.com This characteristic is critical for the effectiveness of systemic herbicides. Furthermore, the electronic properties conferred by the -CF3 group can improve interactions with biological targets, such as specific enzymes within a weed, leading to higher potency. mdpi.com Researchers have successfully designed novel bleaching herbicides by incorporating a 3-(trifluoromethyl)phenoxy moiety, a structure related to the subject compound, demonstrating the utility of this chemical arrangement in creating active herbicidal molecules. researchgate.net As a versatile chemical building block, this compound offers a scaffold that can be used to develop new herbicides with potentially improved selectivity and efficacy. ossila.comossila.com

Potential in Materials Science and Advanced Functional Materials

The unique properties imparted by fluorine atoms have made fluorinated compounds essential in the field of materials science. researchgate.net Fluorinated materials are noted for their high thermal stability, chemical resistance, and distinct electronic characteristics, making them suitable for a range of advanced applications. researchgate.net

There is a growing interest in fluorinated compounds for applications in liquid crystals and optical materials. researchgate.netossila.com While research on this compound itself is specific, related acetophenone derivatives serve as precursors for chalcones, which are known to be utilized in the development of liquid crystals. ossila.com The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly influence their intermolecular interactions, molecular packing, and electronic properties. These are critical factors for creating materials with liquid crystalline phases, which are fundamental to modern display technologies. The polarity and rigidity of the this compound structure suggest its potential as a component or precursor for novel liquid crystalline materials. Furthermore, trifluoromethyl-substituted compounds are being explored as non-fullerene acceptors in organic photovoltaics, highlighting the role of this functional group in the broader field of organic electronics. rsc.org

Fluoropolymers are a class of polymers known for their exceptional properties, including high resistance to heat and chemicals, low friction coefficients, and durability, which stem from the strength of the carbon-fluorine bond. researchgate.net As a functionalized monomer building block, this compound possesses features that are potentially valuable for polymer science.

The compound's reactive ketone group could serve as a site for polymerization reactions or for grafting the molecule onto other polymer backbones. The presence of the trifluoromethyl-substituted phenyl group would be expected to impart fluoropolymer-like properties to the resulting material, such as enhanced thermal stability and hydrophobicity (water repellency). Fluorinated acetophenones are considered versatile building blocks that can be used to synthesize a variety of more complex structures, a principle that could be extended to the creation of novel monomers for specialized, high-performance polymers. worktribe.com

Future Research Directions and Contemporary Challenges

Innovations in Efficient and Sustainable Synthetic Methodologies

The industrial synthesis of substituted acetophenones, including this compound, often relies on classical methods that present environmental and economic challenges. Traditional routes can involve multiple steps, hazardous reagents, and the generation of significant waste streams. guidechem.comgoogleapis.com Future research is increasingly focused on developing greener, more efficient, and cost-effective synthetic pathways.

Key areas for innovation include:

Catalyst Development: Research into novel catalysts that can facilitate single-step syntheses from readily available starting materials is a primary goal. For instance, methods that simplify the traditional multi-step synthesis of related compounds like m-trifluoromethyl acetophenone (B1666503) into a one-step reaction are being explored, though challenges such as the high cost and reactivity of reagents like n-butyllithium remain. google.comguidechem.com

Flow Chemistry: The transition from batch processing to continuous flow reactors offers significant advantages in terms of safety, heat and mass transfer, and product consistency. This is particularly relevant for potentially hazardous reactions, such as those involving Grignard reagents, which are used in some synthetic routes for trifluoromethylphenyl compounds. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for specific transformations, such as the stereoselective reduction of the ketone group, represents a highly sustainable approach. nih.gov For example, recombinant E. coli whole cells have been effectively used for the asymmetric reduction of the related 3'-(trifluoromethyl)acetophenone (B147564) to its corresponding chiral alcohol, demonstrating the potential for producing high-value, enantiomerically pure derivatives under mild conditions. nih.gov

| Methodology | Starting Materials | Key Advantages | Contemporary Challenges | References |

|---|---|---|---|---|

| Diazotization-Coupling-Hydrolysis | m-Trifluoromethylaniline | Good total yield (75-80%), controllable process. | Generates a large amount of wastewater. | patsnap.comguidechem.comgoogle.com |

| Grignard Reaction | m-Chlorotrifluorotoluene | High total yield (77.4%). | Safety concerns with Grignard reagent preparation, especially at scale. | guidechem.comresearchgate.net |

| One-Step Acylation | Trifluoromethylbenzene | Simple, efficient, single-step process. | Requires expensive and highly reactive reagents (e.g., n-butyllithium). | google.comguidechem.com |

| Biocatalytic Reduction | 3'-(Trifluoromethyl)acetophenone | High stereoselectivity, mild reaction conditions, environmentally friendly. | Requires development of robust enzyme systems for industrial scale. | nih.gov |

Expanding the Scope of Chemical Reactivity and Derivatization Strategies

The chemical structure of 2'-Methyl-3'-(trifluoromethyl)acetophenone offers multiple sites for derivatization, allowing for the synthesis of a diverse library of compounds for screening and application development. Future research will focus on exploring and expanding these derivatization strategies.

Carbonyl Group Transformations: The ketone moiety is a primary site for reactions. This includes reduction to form chiral alcohols, which are valuable pharmaceutical intermediates, and condensation reactions like the Claisen-Schmidt condensation to form chalcones. nih.gov Further reactions such as reductive amination can produce primary amines, and Wittig-type reactions can yield a variety of styrene (B11656) derivatives. nih.gov

α-Functionalization: The methyl group adjacent to the carbonyl (the α-position) is activated for a range of functionalization reactions. This includes halogenation, which produces intermediates that can be substituted by nucleophiles like amines. nih.gov Direct α‐trifluoromethylation of acetophenone derivatives has also been achieved using photoredox catalysis, offering a route to compounds with multiple fluorine-containing groups. researchgate.net

Aromatic Ring Substitution: The phenyl ring can undergo further electrophilic substitution, although the positions will be directed by the existing methyl, acetyl, and trifluoromethyl groups. Understanding and controlling the regioselectivity of these reactions is a key research challenge.

| Reactive Site | Reaction Type | Potential Products | References |

|---|---|---|---|

| Carbonyl Group | Reduction | Chiral Alcohols | nih.govchemeducator.org |

| Carbonyl Group | Claisen-Schmidt Condensation | Chalcones | ekb.eg |

| Carbonyl Group | Reductive Amination | Amines | nih.gov |

| α-Methyl Group | Halogenation & Nucleophilic Substitution | α-Amino ketones, α-Hydroxy ketones | nih.gov |

| α-Methyl Group | Aldol (B89426) Reaction | β-Hydroxy ketones | nih.gov |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted aromatic derivatives |

Deeper Exploration of Biological Activities and Structure-Activity Relationships

While this compound is primarily an intermediate, its core structure is found in many biologically active molecules. google.compatsnap.com A deeper understanding of its potential biological effects and the structure-activity relationships (SAR) of its derivatives is a crucial area for future research.

The trifluoromethyl group is a key pharmacophore that can significantly enhance a molecule's biological profile by increasing its lipophilicity, metabolic stability, and ability to penetrate cell membranes. mdpi.comoup.com Research on related trifluoromethyl-containing compounds has shown a broad spectrum of activity. For example, hydrazone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE). researchgate.net Acetophenone derivatives in general have been explored for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov

Future research should involve the systematic synthesis of derivatives of this compound and their screening against various biological targets. This would help to establish clear SAR, identifying which structural modifications lead to enhanced potency or selectivity for a particular target, such as an enzyme or receptor. researchgate.net

Addressing Scale-Up and Industrial Implementation Challenges

Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. For this compound and its derivatives, these challenges include ensuring process safety, minimizing environmental impact, and achieving economic viability.

Process Safety: Certain synthetic routes involve highly reactive and potentially hazardous intermediates. For example, trifluoromethylphenyl Grignard reagents, used in some syntheses, can be explosive upon loss of solvent or upon heating, necessitating strict safety protocols and process control during scale-up. researchgate.net

Purification and Isomer Separation: Commercial synthesis routes can produce a mixture of isomers that are difficult to separate due to very similar physical properties. googleapis.com Developing efficient and cost-effective purification methods, such as selective crystallization or chromatography, is critical for achieving the high purity required for pharmaceutical and agrochemical applications. googleapis.com

Advanced Computational Design and Predictive Modeling for Novel Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules and materials. semanticscholar.org These in silico approaches can be applied to this compound to guide future research and predict the properties of novel derivatives before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate the structural features of a series of derivatives with their measured biological activity. semanticscholar.org This allows for the prediction of the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking: This technique can be used to predict how derivatives of this compound might bind to the active site of a target protein, such as an enzyme or receptor. semanticscholar.org This provides insights into the mechanism of action and can guide the design of more potent and selective inhibitors or modulators.

Reaction Modeling: Computational tools can be used to model reaction pathways and predict the outcomes of chemical transformations. chemeducator.org This can help in optimizing reaction conditions, predicting the stereochemical outcome of asymmetric reactions, and understanding complex reaction mechanisms, thereby aiding in the development of more efficient synthetic routes. chemeducator.org These predictive capabilities reduce the time and cost associated with experimental screening and process development. semanticscholar.org

Q & A

Q. What are the optimal synthetic routes for 2'-Methyl-3'-(trifluoromethyl)acetophenone, and how can purity be maximized?

The compound is typically synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride or bromide as the acylating agent. Key steps include:

- Substrate preparation : Use toluene derivatives with methyl and trifluoromethyl groups pre-installed.

- Catalytic system : Lewis acids like AlCl₃ or FeCl₃ in anhydrous dichloromethane or nitrobenzene at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures >98% purity. Monitor via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹³C) and methyl ketone (δ ~2.6 ppm in ¹H) are diagnostic. Aromatic protons show splitting patterns dependent on substituent positions .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 188 (M⁺) with fragmentation patterns reflecting cleavage at the ketone group .

Q. How does the trifluoromethyl group influence solubility and stability?

The -CF₃ group increases hydrophobicity (logP ~2.8) but reduces thermal stability compared to non-fluorinated analogs. Stability under storage:

- Short-term : Store at –20°C in amber vials under argon.

- Long-term : Add stabilizers like BHT (0.1 wt%) to prevent radical degradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in α-functionalization reactions?

The electron-withdrawing -CF₃ group polarizes the carbonyl, enhancing α-carbon electrophilicity. For bromination:

- Regioselectivity : Pyridine hydrobromide perbromide selectively brominates the α-position (yield >85%) without aryl ring side reactions. Kinetic studies suggest a bromenium ion (Br⁺) intermediate .

- Side reactions : Competing aryl bromination is suppressed by using non-polar solvents (e.g., CCl₄) and low temperatures (0–5°C) .

Q. How can enantioselective catalytic systems be designed for asymmetric additions?

- Ligand design : Chiral bis(sulfonamide) ligands derived from trans-1,2-diaminocyclohexane show >90% enantiomeric excess (ee) in ethyl additions .

- Catalytic conditions : Titanium tetraisopropoxide (10 mol%) and diphenylzinc in THF at –40°C optimize steric control. Computational modeling (DFT) identifies transition-state geometries favoring R- or S-configurations .

Q. What computational methods predict substituent effects on pharmacological activity?

- DFT studies : Compare frontier molecular orbitals (HOMO/LUMO) of this compound with acetophenone. The -CF₃ group lowers LUMO energy (–1.8 eV vs. –1.2 eV), enhancing electrophilic reactivity .

- QSAR models : Correlate Hammett σₚ values of substituents with antifungal activity (IC₅₀). Para-substituted electron-withdrawing groups improve potency by 3–5× .

Q. How do competing intermediates form during fungicide synthesis?

In fungicide precursor synthesis (e.g., α-brominated derivatives):

- Intermediate trapping : Bromoacetophenone derivatives form via radical pathways under UV light. LC-MS identifies transient species like α,α-dibromo byproducts .

- Mitigation : Use radical inhibitors (TEMPO) and controlled stoichiometry (Br₂:substrate = 1:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。